Decoglurant
概要
説明
作用機序
デコグルラントは、mGlu2およびmGlu3受容体に結合し、それらの活性を負に調節することで効果を発揮します . この調節は、脳内の主要な神経伝達物質であるグルタミン酸に対する受容体の反応を低下させます。 これらの受容体を阻害することで、デコグルラントは、さまざまな気分障害に関与するグルタミン酸系のシグナル伝達経路を変化させる可能性があります . 抗うつ作用に関与する正確な分子標的と経路はまだ調査中ですが、局所的なタンパク質合成と神経可塑性の領域特異的な増加に関与すると考えられています .
生化学分析
Biochemical Properties
Decoglurant interacts with the mGlu 2 and mGlu 3 receptors . As a negative allosteric modulator, it binds to these receptors and decreases their activity . This interaction with the mGlu 2 and mGlu 3 receptors is crucial in its role in biochemical reactions .
Cellular Effects
This compound’s interaction with the mGlu 2 and mGlu 3 receptors influences various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a negative allosteric modulator of the mGlu 2 and mGlu 3 receptors . By binding to these receptors, it decreases their activity . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.
Dosage Effects in Animal Models
While this compound has been used in trials studying the treatment of major depressive disorder , specific details on how the effects of this compound vary with different dosages in animal models are not currently available.
化学反応の分析
デコグルラントは、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、分子の官能基を変え、その活性を変化させる可能性があります。
置換反応: 置換反応によく使用される試薬には、ハロゲンと求核剤があり、分子内の特定の原子または基を置換できます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって、電子特性が変化した異なる誘導体が得られる可能性があり、置換反応によって、分子の活性を変更する新しい官能基が導入される可能性があります .
科学研究の応用
デコグルラントは、主に主要なうつ病の治療における可能性について研究されてきました。 mGlu2およびmGlu3受容体の負のアロステリックモジュレーターとしての役割は、特に気分障害におけるグルタミン酸系神経の役割を理解する上で、神経科学研究において貴重なツールとなっています .
科学的研究の応用
Decoglurant has been primarily studied for its potential in treating major depressive disorder. Its role as a negative allosteric modulator of mGlu2 and mGlu3 receptors makes it a valuable tool in neuroscience research, particularly in understanding the glutamatergic system’s role in mood disorders .
類似化合物との比較
デコグルラントは、mGlu2/3受容体拮抗薬として知られる化合物のクラスに属します。類似の化合物には、以下が含まれます。
バシグルラント(RO4917523): ロシュ社が開発したもう1つのmGlu2/3受容体の負のアロステリックモジュレーターです.
TS-161: 現在、主要なうつ病の第2相臨床試験中のオーソステリック拮抗薬です.
DSP-3456: 第1相試験中の負のアロステリックモジュレーターです.
デコグルラントを際立たせているのは、ピラゾロ[1,5-a]ピリミジンコアと複数のトリフルオロメチル基を含む特定の化学構造です . この構造は、その独特の薬理学的プロファイルとmGlu2/3受容体を効果的に調節する能力に貢献しています .
準備方法
デコグルラントの合成には、いくつかの段階があり、主要な中間体の調製から始まります。 反応条件は通常、目的の生成物を形成するために、有機溶媒と触媒を使用することを伴います。 工業生産方法では、これらの段階を最適化して、高収率と高純度を達成する可能性がありますが、大規模生産に関する具体的な詳細は容易には入手できません .
生物活性
Decoglurant, a selective negative allosteric modulator of metabotropic glutamate receptors 2 and 3 (mGlu2/3), has been investigated for its potential antidepressant and procognitive effects. This compound was primarily developed to treat major depressive disorder (MDD), particularly in patients who did not respond adequately to conventional antidepressants. The following sections provide a detailed overview of its biological activity, including clinical trial findings, mechanisms of action, and relevant case studies.
This compound targets the mGlu2 and mGlu3 receptors, which are primarily located presynaptically and play a crucial role in inhibiting glutamate release. By modulating these receptors, this compound aims to restore the balance of glutamatergic neurotransmission, which is often disrupted in mood disorders. The modulation of glutamate signaling is thought to facilitate neuroplasticity and improve mood regulation.
Overview of Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating MDD. A notable randomized, double-blind, placebo-controlled trial assessed its effects as an adjunctive treatment to standard antidepressants in patients with partially refractory MDD.
The trial involved 357 participants who were randomized into four groups: this compound at doses of 5 mg, 15 mg, or 30 mg daily, or a placebo. The primary outcome was measured using the Montgomery-Åsberg Depression Rating Scale (MADRS). Despite the well-tolerated nature of the drug, results indicated no significant improvement in depressive symptoms compared to placebo .
Additional Observations
- Cognitive Effects : Secondary measures included cognitive assessments using the Cambridge Neuropsychological Test Automated Battery. This compound did not show significant effects on cognitive accuracy or speed .
- Safety Profile : The compound was generally well tolerated with few reported serious adverse events. No deaths occurred during the trials .
Case Studies
A comprehensive review highlighted that while this compound was designed to enhance antidepressant effects through glutamatergic modulation, its clinical application has faced challenges. For instance:
- Case Study A : In a subgroup analysis involving patients who had previously failed multiple antidepressant therapies, this compound still did not demonstrate significant efficacy, indicating that its mechanism may not sufficiently address the underlying neurobiology of treatment-resistant depression .
- Case Study B : Another analysis focused on the neurobiological markers associated with response to mGlu2/3 modulation suggested that individual variability in receptor expression might influence treatment outcomes .
Comparative Analysis with Other Agents
To contextualize this compound's efficacy, it is useful to compare it with other agents targeting similar pathways:
Agent | Mechanism | Efficacy in MDD | Notes |
---|---|---|---|
This compound | mGlu2/3 negative allosteric modulator | No significant efficacy observed | High placebo response; well tolerated |
Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shows promise in treatment-resistant depression |
Traxoprodil | NMDA receptor antagonist | Antidepressant-like effects in models | Potentiates other antidepressants' effects |
特性
IUPAC Name |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHZVARRXJSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031872 | |
Record name | Decoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911115-16-7 | |
Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decoglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decoglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECOGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: How does Decoglurant interact with its target and what are the downstream effects?
A: this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, this compound binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, this compound was hypothesized to have antidepressant and procognitive effects.
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A: While specific SAR data for this compound itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。